molecular formula C7H9N3O B1386742 (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime CAS No. 933624-28-3

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime

Cat. No.: B1386742
CAS No.: 933624-28-3
M. Wt: 151.17 g/mol
InChI Key: HWGIAWUEOPPQSC-UITAMQMPSA-N
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Mechanism of Action

Chemical Reactions Analysis

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime has several scientific research applications, including:

Comparison with Similar Compounds

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime can be compared with other similar compounds, such as:

  • (1E)-(6-aminopyridin-2-yl)acetone oxime
  • (1E)-(6-aminopyridin-2-yl)acetaldehyde hydrazone

These compounds share similar chemical structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific applications and reactivity in scientific research .

Properties

CAS No.

933624-28-3

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

(NZ)-N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)/b9-5-

InChI Key

HWGIAWUEOPPQSC-UITAMQMPSA-N

SMILES

C1=CC(=NC(=C1)N)CC=NO

Isomeric SMILES

C1=CC(=NC(=C1)N)C/C=N\O

Canonical SMILES

C1=CC(=NC(=C1)N)CC=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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